![molecular formula C11H6ClN3O3S B3035879 2-[(5-Chlorothiadiazol-4-yl)methoxy]isoindole-1,3-dione CAS No. 338761-46-9](/img/structure/B3035879.png)
2-[(5-Chlorothiadiazol-4-yl)methoxy]isoindole-1,3-dione
Overview
Description
2-[(5-Chlorothiadiazol-4-yl)methoxy]isoindole-1,3-dione, commonly referred to as CTDI, is a small molecule with a wide range of applications in the field of scientific research. CTDI has been used in a variety of studies, from biochemistry to physiology, due to its ability to interact with a range of biological molecules. CTDI is a versatile compound that can be synthesized in a variety of ways, making it a useful tool for researchers.
Scientific Research Applications
Dopamine Receptor Modulation
Cancer Research
N-Substituted imides: , including isoindoline-1,3-dione derivatives, have been synthesized and evaluated against blood cancer using cell lines such as K562 and Raji . These compounds exhibit cytotoxic effects, reducing cancer cell viability. Further exploration of their mechanisms and potential clinical applications is warranted .
Multifunctionalized Isoindole-1,3-dione Cores
Researchers have developed efficient strategies to construct isoindole-1,3-dione building blocks. These multifunctionalized cores serve as valuable intermediates for synthesizing diverse compounds with various applications. The synthetic methods involve consecutive activation of C–H bonds, leading to versatile isoindole-1,3-dione derivatives .
Mechanism of Action
Target of Action
Isoindole-1,3-dione derivatives, such as 2-[(5-Chlorothiadiazol-4-yl)methoxy]isoindole-1,3-dione, are known to be an important class of biological and pharmaceutical compounds . They are widespread structural motifs in a plethora of different natural products . .
Mode of Action
Isoindoline-1,3-dione derivatives are known to interact with various biological targets, suggesting a potential application as antipsychotic agents .
Biochemical Pathways
Isoindoline-1,3-dione derivatives are known to modulate the dopamine receptor d3 , which suggests that they may affect dopaminergic signaling pathways.
Pharmacokinetics
A study on isoindoline-1,3-dione derivatives suggests that they have good affinities and some pharmacokinetic parameters .
Result of Action
Isoindoline-1,3-dione derivatives are known to inhibit β-amyloid protein aggregation , suggesting a potential capacity in the treatment of Alzheimer’s disease.
Action Environment
The synthesis of isoindoline-1,3-dione derivatives has been reported to be performed under green, waste-free transformations with a high atom economy , suggesting that the synthesis environment may play a role in the properties of these compounds.
properties
IUPAC Name |
2-[(5-chlorothiadiazol-4-yl)methoxy]isoindole-1,3-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6ClN3O3S/c12-9-8(13-14-19-9)5-18-15-10(16)6-3-1-2-4-7(6)11(15)17/h1-4H,5H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SQNRJOXJCCFLBE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)OCC3=C(SN=N3)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6ClN3O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601153191 | |
Record name | 2-[(5-Chloro-1,2,3-thiadiazol-4-yl)methoxy]-1H-isoindole-1,3(2H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601153191 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
295.70 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(5-Chlorothiadiazol-4-yl)methoxy]isoindole-1,3-dione | |
CAS RN |
338761-46-9 | |
Record name | 2-[(5-Chloro-1,2,3-thiadiazol-4-yl)methoxy]-1H-isoindole-1,3(2H)-dione | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=338761-46-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-[(5-Chloro-1,2,3-thiadiazol-4-yl)methoxy]-1H-isoindole-1,3(2H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601153191 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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